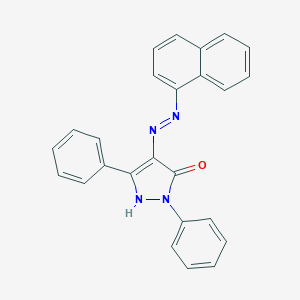![molecular formula C22H21N3O5S B403401 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide](/img/structure/B403401.png)
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C22H21N3O5S and a molecular weight of 439.48424 g/mol . This compound is characterized by the presence of a nitrophenyl group, a phenylsulfonyl group, and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide typically involves the reaction of 4-nitroaniline with phenylsulfonyl chloride to form an intermediate, which is then reacted with N-(1-phenylethyl)acetamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Major products formed from these reactions include amino derivatives and substituted sulfonyl compounds.
Aplicaciones Científicas De Investigación
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylsulfonyl group can form strong interactions with biological molecules, affecting their function. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar compounds to 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide include:
4-nitrophenylsulfonyl derivatives: These compounds share the nitrophenylsulfonyl group and exhibit similar chemical reactivity.
Phenylacetamide derivatives: These compounds have the acetamide moiety and are used in similar research applications.
Sulfonyl amides: These compounds contain the sulfonyl amide functional group and are studied for their biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H21N3O5S |
|---|---|
Peso molecular |
439.5g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C22H21N3O5S/c1-17(18-8-4-2-5-9-18)23-22(26)16-24(19-12-14-20(15-13-19)25(27)28)31(29,30)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3,(H,23,26) |
Clave InChI |
LAZHKSOHKBKOTO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[2-(4-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403319.png)



![(4E)-4-[2-(3-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403325.png)
![(4E)-4-[2-(4-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403326.png)
![4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE](/img/structure/B403327.png)
![(4E)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403329.png)
![(4E)-4-[2-(2-ethoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403330.png)
![(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403331.png)
![(4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403334.png)
![4-[(2,6-dichlorophenyl)hydrazono]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403335.png)
![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403337.png)

